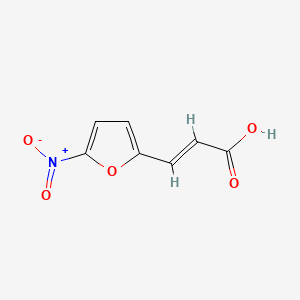

3-(5-Nitro-2-furyl)acrylic acid

Description

Interactions with Eukaryotic Cells and DNA

In vitro studies on mammalian cells have demonstrated that 3-(5-Nitro-2-furyl)acrylic acid possesses cytotoxic and genotoxic properties. A key study investigated its effects on human fibroblasts, revealing its capacity to interfere with fundamental cellular processes.

Research has shown that this compound impacts the synthesis of macromolecules in human cells. Specifically, it has been observed to inhibit DNA synthesis in human fibroblasts cultivated in vitro nih.gov. This inhibitory action on DNA replication is a significant contributor to its cytotoxic effects, as it disrupts the cell cycle and proliferation nih.gov. The study by Slamenová and Mazáriová (1979) highlighted that the compound affects the growth activity of human EUE fibroblasts, with a noted impact on the synthesis of DNA nih.gov.

Beyond the inhibition of DNA synthesis, this compound has been shown to induce direct damage to DNA in human cells nih.gov. This genotoxic effect is a hallmark of many nitro-substituted compounds and is a critical aspect of their biological activity. The damage to the DNA structure can trigger cellular stress responses and, if extensive, lead to cell death nih.govresearchgate.net. The findings from studies on human fibroblasts suggest that the compound's cytotoxicity is intrinsically linked to its ability to cause DNA lesions nih.gov.

Antimicrobial Mechanism of Action

As a nitrofuran derivative, the antimicrobial action of this compound is understood to follow the general mechanism established for this class of antibiotics unam.mxnih.gov. This mechanism is multifaceted and relies on the metabolic activation of the compound within the bacterial cell asm.org.

The antimicrobial activity of nitrofurans is dependent on the enzymatic reduction of the nitro group, a process that occurs much more rapidly in susceptible bacterial cells than in mammalian cells unam.mx. This selective activation is carried out by bacterial flavoproteins known as nitroreductases asm.org. In Escherichia coli, two main oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this activation nih.govasm.org. These enzymes catalyze the reduction of the nitro group to generate highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives nih.gov.

Table 1: Key Bacterial Nitroreductases Involved in Nitrofuran Activation

| Enzyme | Organism | Cofactor | Function | Reference |

| NfsA | Escherichia coli | NADPH | Major oxygen-insensitive nitroreductase; reduces a broad range of nitroaromatic compounds. | asm.orguniprot.org |

| NfsB | Escherichia coli | NADH/NADPH | Minor oxygen-insensitive nitroreductase; reduces nitroaromatics like nitrofurazone (B1679002) and nitrofurantoin (B1679001). | unam.mxuniprot.org |

Once activated, the reactive intermediates of nitrofurans, including presumably those derived from this compound, are non-specific and can attack multiple molecular targets within the bacterial cell unam.mxasm.org. This broad-based attack contributes to the low incidence of acquired bacterial resistance to this class of compounds asm.org. The primary targets include:

Bacterial DNA: The reactive metabolites can cause damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication, ultimately resulting in cell death unam.mxasm.org.

Ribosomal Proteins: These intermediates can inactivate or alter ribosomal proteins, thereby disrupting protein synthesis, a process essential for bacterial growth and function unam.mxasm.org.

Other Macromolecules and Pathways: The vital biochemical processes of aerobic energy metabolism, RNA synthesis, and cell wall synthesis are also inhibited by the reactive intermediates generated from nitrofurans asm.org.

The multifaceted nature of this mechanism, targeting several crucial cellular functions simultaneously, is a key feature of the antimicrobial efficacy of the nitrofuran class unam.mxasm.org.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-nitrofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWNIPZHGWKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-23-8 | |

| Record name | 3-(5-Nitro-2-furyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 5 Nitro 2 Furyl Acrylic Acid

Classical Synthetic Routes to 3-(5-Nitro-2-furyl)acrylic Acid

The foundational methods for synthesizing this compound have traditionally relied on condensation reactions, which form a carbon-carbon double bond.

Malonic Acid Condensation Approaches

A primary and widely utilized method for preparing acrylic acids, including the 3-(furan-2-yl)propenoic acid precursor to the title compound, is the condensation of a furan (B31954) aldehyde with malonic acid. orgsyn.orgnih.gov This reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638). orgsyn.orgresearchgate.net The process involves the reaction of 5-nitro-2-furaldehyde (B57684) with malonic acid, which upon heating, condenses and subsequently undergoes decarboxylation to yield this compound. wikipedia.org The use of pyridine as a solvent and catalyst is a common feature of this approach, often referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org

A typical procedure involves heating a mixture of 5-nitro-2-furaldehyde, malonic acid, and pyridine. orgsyn.org The reaction progress is monitored, and upon completion, the product is isolated by acidification of the reaction mixture, leading to the precipitation of the desired acrylic acid. orgsyn.org

Knoevenagel Condensation Variants

The Knoevenagel condensation is a cornerstone of organic synthesis for forming C=C bonds. damascusuniversity.edu.sy It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgdamascusuniversity.edu.sy In the context of this compound synthesis, 5-nitro-2-furaldehyde serves as the aldehyde component, and malonic acid or its derivatives act as the active methylene compound. wikipedia.orgresearchgate.net

The reaction is catalyzed by a variety of bases, including primary, secondary, and tertiary amines like piperidine and diethylamine, or their ammonium (B1175870) salts. damascusuniversity.edu.sy The choice of catalyst and reaction conditions can influence the yield and purity of the final product. The Doebner modification, which specifically uses pyridine and often leads to decarboxylation when a carboxylic acid is present in the active methylene compound, is a prominent variant of the Knoevenagel condensation used for this synthesis. wikipedia.orgorganic-chemistry.org

Modernized and Optimized Synthesis Protocols

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and related compounds.

Catalyst-Mediated Synthesis Improvements

Research into novel catalysts has led to significant improvements in the Knoevenagel condensation for producing cinnamic acids and their derivatives. While traditional methods often rely on homogeneous basic catalysts, modern approaches have explored heterogeneous catalysts and organocatalysts to enhance reaction rates, improve yields, and simplify product purification. nih.govrsc.org For instance, the use of piperidinium (B107235) acetate (B1210297) has been shown to be effective in the condensation of 5-substituted-2-furaldehydes with malonic acid. researchgate.net

Furthermore, investigations into pyridine-free reaction systems have identified alternatives like triethylamine (B128534) (TEA) as a potential surrogate, offering comparable yields of cinnamic acids in the Knoevenagel condensation. rsc.org Lewis acids, such as indium(III) catalysts, have also been employed to promote the condensation of aldehydes with active methylene compounds. organic-chemistry.org These catalytic advancements aim to provide more sustainable and economically viable synthetic routes.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry have spurred the development of more environmentally benign synthetic methods. This includes the use of water as a solvent, which is a significant departure from traditional reliance on organic solvents. researchgate.net The development of catalyst systems that can function effectively in aqueous media is a key area of research. researchgate.net

One notable advancement is the nitrodecarboxylation of α,β-unsaturated acids using copper(II) nitrate (B79036) as both a nitrating agent and a catalyst in an additive-free protocol. researchgate.net This method offers a more direct and eco-friendly route to (E)-nitroolefins. researchgate.net Additionally, the use of biomass-derived starting materials, such as furfural, aligns with the goals of sustainable chemistry. nih.gov

Microwave-Assisted and Photochemical Synthesis

To accelerate reaction times and improve energy efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can significantly reduce reaction times for Knoevenagel condensations and other reactions involved in the synthesis of heterocyclic compounds, often leading to higher yields compared to conventional heating methods. mdpi.comsemanticscholar.orgijpsjournal.com For example, the synthesis of various isoxazolines and pyrazoles has been successfully achieved using microwave assistance, demonstrating the broad applicability of this technology. semanticscholar.orgresearchgate.net

Photochemical methods also offer unique synthetic pathways. Irradiation of furan derivatives can induce specific reactions, such as the photochemical debromination of bromofuran-2-carbaldehydes in the presence of aromatic solvents to yield aryl-substituted furans. psu.edu While not a direct synthesis of the title compound, this highlights the potential of photochemical reactions in modifying furan-based molecules. Research into the [2+2] photocycloaddition of furan derivatives using eco-friendly UVA light also points towards novel sustainable synthetic strategies. und.edu

Stereoselective Synthesis of this compound

The geometry of the acrylic acid double bond in this compound gives rise to two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The biological activity and physicochemical properties of these isomers can differ significantly, making stereoselective synthesis a critical area of investigation. The primary route to this compound is the Knoevenagel condensation of 5-nitro-2-furaldehyde with an active methylene compound, typically malonic acid or its derivatives. nih.govwikipedia.orgsigmaaldrich.com

The stereochemical outcome of the Knoevenagel condensation can be influenced by reaction conditions such as the choice of catalyst, solvent, and temperature. wikipedia.org Often, the initial reaction may produce a mixture of (E) and (Z) isomers. Through a process of equilibration, the thermodynamically more stable isomer can be preferentially obtained. wikipedia.org In the case of many α,β-unsaturated carbonyl compounds, the (E)-isomer is generally the more stable form.

Synthesis of the (E)-isomer:

The Doebner modification of the Knoevenagel condensation is a widely employed method for the stereoselective synthesis of the (E)-isomer of α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org This modification utilizes pyridine as the solvent and catalyst, which also promotes the decarboxylation of the intermediate. The reaction of 5-nitro-2-furaldehyde with malonic acid in pyridine typically yields the (E)-3-(5-nitro-2-furyl)acrylic acid.

| Reactants | Catalyst/Solvent | Product | Stereoselectivity |

| 5-Nitro-2-furaldehyde, Malonic acid | Pyridine | (E)-3-(5-Nitro-2-furyl)acrylic acid | High for (E)-isomer |

Synthesis of the (Z)-isomer:

The synthesis of the less stable (Z)-isomer presents a greater challenge and often requires kinetic control of the reaction. This can sometimes be achieved by using specific catalysts or reaction conditions that favor the formation of the cis-product. While detailed procedures for the exclusive synthesis of (Z)-3-(5-nitro-2-furyl)acrylic acid are not extensively reported in readily available literature, general strategies for obtaining (Z)-alkenes from Knoevenagel-type reactions could be explored. These might include the use of specific phosphane catalysts or alternative condensation reagents. One study on a related 3-(furan-2-yl)propenoic acid derivative reported the formation of a mixture of E- and Z-isomers, indicating that under certain conditions, the (Z)-isomer can be formed. nih.gov Further research into catalyst systems and reaction parameter optimization is necessary to develop a robust stereoselective synthesis for the (Z)-isomer.

Scale-Up Considerations and Process Chemistry Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several significant challenges, primarily related to the synthesis of its precursor, 5-nitro-2-furaldehyde, and the subsequent condensation reaction.

Challenges in the Nitration of Furfural:

The synthesis of 5-nitro-2-furaldehyde involves the nitration of furfural. This step is notoriously challenging and hazardous for several reasons:

Sensitivity of the Furan Ring: The furan ring is susceptible to degradation under the harsh acidic conditions typically used for nitration, leading to low yields and the formation of polymeric byproducts. researchgate.neteurekalert.org

Hazardous Reagents and Intermediates: Conventional nitrating agents, such as nitric acid, are highly corrosive and can lead to exothermic reactions with a risk of thermal runaway. eurekalert.orgacs.org The intermediate acetyl nitrate, while a milder nitrating agent, is unstable and potentially explosive, posing significant safety risks when handled in large quantities. researchgate.neteurekalert.org

Reproducibility: The sensitive nature of the reaction often leads to poor reproducibility in batch processes, which is a major concern for industrial manufacturing. eurekalert.orgchemistryviews.org

To address these challenges, modern process chemistry has focused on the development of continuous flow manufacturing processes. researchgate.neteurekalert.orgchemistryviews.org

Continuous Flow Synthesis:

Continuous flow reactors offer a safer and more efficient alternative to traditional batch reactors for hazardous reactions like nitration. eurekalert.org Key advantages include:

Enhanced Safety: By generating and consuming hazardous reagents like acetyl nitrate in situ, the risks associated with their storage and handling are eliminated. nih.goveurekalert.org The small reaction volumes within the flow reactor also minimize the impact of any potential exothermic events.

Improved Control and Reproducibility: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. researchgate.netchemistryviews.org Real-time monitoring using Process Analytical Technology (PAT) can be integrated to ensure the process remains within the desired parameters. chemistryviews.org

Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processing, as it can be achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel. eurekalert.org

Recent research has demonstrated the successful use of automated continuous flow platforms for the nitration of furfural, achieving high yields of nitrofurfural in a safe and reproducible manner. researchgate.neteurekalert.orgchemistryviews.org

Challenges in the Knoevenagel Condensation:

While the Knoevenagel condensation itself is a well-established reaction, its scale-up for the production of this compound requires careful consideration of:

Catalyst Selection and Recovery: The choice of catalyst (e.g., pyridine, piperidine) can influence reaction rate and product purity. On a large scale, catalyst recovery and recycling become important economic and environmental considerations. nih.gov The use of heterogeneous catalysts is an area of active research to simplify product purification. nih.gov

Product Isolation and Purification: The final product must be isolated from the reaction mixture and purified to meet pharmaceutical or agrochemical standards. This may involve crystallization, filtration, and washing steps, which need to be optimized for large-scale operation to maximize yield and purity.

The table below summarizes the key challenges and modern solutions in the process chemistry of this compound synthesis.

| Process Step | Key Challenges | Modern Solutions and Considerations |

| Nitration of Furfural | Furan ring instability, Hazardous reagents (e.g., acetyl nitrate), Thermal runaway risk, Poor reproducibility | Continuous flow synthesis, In situ generation of nitrating agents, Precise process control (temperature, residence time), Integrated Process Analytical Technology (PAT) |

| Knoevenagel Condensation | Catalyst recovery and reuse, Solvent selection and waste, Product isolation and purity | Development of heterogeneous catalysts, Optimization of solvent recycling, Efficient crystallization and purification protocols |

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. As a result, it is not possible to provide the in-depth analysis and data tables for each specified subsection of the outline.

Available information confirms the existence and synthesis of this compound. For instance, its preparation through the nitration of 3-(2-furyl)acrylic acid is documented. The compound is also listed in the catalogs of several chemical suppliers. chemimpex.comtcichemicals.com

However, the specific, detailed research findings required to populate the requested article are absent from the public domain. This includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were found that provide detailed assignments for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, or DEPT spectra for this compound. Furthermore, there is no available data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC, which are essential for unambiguous structural confirmation. While spectroscopic data for the precursor, 3-(2-furyl)acrylic acid, and other related derivatives are available, this information cannot be extrapolated to the nitro-substituted target compound with the required degree of accuracy. guidechem.comnist.govnih.govguidechem.comchemicalbook.comnih.gov

Mass Spectrometry (MS): There is a lack of published high-resolution mass spectrometry (HRMS) data that would confirm the precise molecular weight and elemental composition. Additionally, no tandem mass spectrometry (MS/MS) studies were found that would detail the specific fragmentation pattern of this compound, which is crucial for structural inference.

Without access to these specific experimental data, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and detail. The strict adherence to the provided outline, focusing solely on advanced spectroscopic analysis, cannot be fulfilled.

Elucidation of Molecular Architecture and Advanced Spectroscopic Analysis Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural details of 3-(5-Nitro-2-furyl)acrylic acid. These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its environment. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its constituent functional groups.

The IR and Raman spectra of this compound are expected to be complex, showing distinct bands corresponding to the vibrations of the nitro group, the furan (B31954) ring, and the acrylic acid moiety. The intensity of certain bands can differ significantly between IR and Raman spectroscopy; for instance, the C=C double bond stretch is typically strong in Raman spectra, while the C=O carbonyl stretch is very prominent in IR spectra. horiba.comresearchgate.net

Key functional group vibrations include:

Carboxylic Acid Group (-COOH): This group gives rise to a very broad O-H stretching band in the IR spectrum, typically in the 3500-2500 cm⁻¹ region, due to strong hydrogen bonding in the solid state. spectroscopyonline.com The carbonyl (C=O) stretching vibration is expected as a strong, sharp band around 1700 cm⁻¹.

Nitro Group (-NO₂): The nitro group displays two characteristic stretching vibrations: a strong asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

Alkene and Furan Groups (-C=C- and Furan Ring): The carbon-carbon double bond of the acrylic chain and the furan ring vibrations are expected in the 1640-1600 cm⁻¹ region. spectroscopyonline.com C-H stretching vibrations associated with the vinyl and furan ring protons typically appear just above 3000 cm⁻¹.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3500 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Alkene | C=C stretch | ~1640 |

| Furan Ring | Ring stretch | ~1600 |

| Nitro Group | Asymmetric NO₂ stretch | 1560 - 1500 |

| Nitro Group | Symmetric NO₂ stretch | 1360 - 1300 |

While detailed conformational analysis from spectroscopic data is not available, vibrational spectroscopy could offer insights into the molecule's planarity and rotational isomers (conformers). The molecule's conformation is determined by the rotational freedom around the single bonds, particularly between the furan ring and the acrylic acid group. caltech.edu The precise positions of vibrational bands, especially those related to the conjugated system, can shift based on the planarity of the molecule. A more planar conformation would enhance conjugation, potentially shifting the C=C and C=O stretching frequencies. Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would provide a unique pattern that could be used to identify the compound and potentially distinguish between different solid-state forms or conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The structure of this compound, with its extended system of conjugation involving the furan ring, the acrylic acid double bond, and the nitro group, is expected to absorb strongly in the UV region. These conjugated components act as chromophores, which are parts of a molecule responsible for its color.

The primary electronic transitions anticipated for this molecule are π → π* (pi to pi-star) transitions, which are characteristic of conjugated systems. The promotion of an electron from a π bonding orbital to a π* antibonding orbital typically results in strong absorption bands. The presence of the nitro group and the oxygen atom in the furan ring also means that n → π* (n to pi-star) transitions, involving the promotion of an electron from a non-bonding orbital, are possible, though these are generally weaker. The solvent environment can influence the wavelength of maximum absorbance (λmax).

While specific λmax values for this compound are not detailed in the available literature, related compounds like 3-(2-Furyl)acrylic acid show strong UV absorption. guidechem.com The addition of the nitro group, a powerful electron-withdrawing group, to the furan ring is expected to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to the non-nitrated analog.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would provide unambiguous structural information. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. researchgate.net Furthermore, SCXRD would elucidate the planarity of the molecule, the conformation of the acrylic acid side chain relative to the furan ring, and the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. For instance, many carboxylic acids form hydrogen-bonded dimers in the solid state. Although specific data for this compound is not available, analysis of related structures like 3-(2-furyl)methacrylic acid anhydride (B1165640) has shown it crystallizes in the tetragonal system. google.com

Table 2: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., Orthorhombic). |

| Space Group | The symmetry elements of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Molecular Conformation | The precise 3D shape of the molecule, including torsions and planarity. |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent forces. |

Powder X-ray Diffraction (PXRD) is a vital technique for analyzing crystalline solids and is particularly important for identifying different crystal forms of a single substance, a phenomenon known as polymorphism. rigaku.com Different polymorphs of a compound can have different physical properties.

The PXRD pattern is a fingerprint of a specific crystalline solid. By comparing the PXRD pattern of a sample to reference patterns, one can identify the crystalline phase present. rigaku.com While no specific studies on the polymorphism of this compound are documented, PXRD would be the primary tool for such an investigation. Any new crystalline form would produce a unique diffraction pattern. This technique is crucial during pharmaceutical development and manufacturing to ensure control over the solid form of an active ingredient. rigaku.com

Theoretical and Computational Chemistry Investigations of 3 5 Nitro 2 Furyl Acrylic Acid

Quantum Mechanical Studies and Electronic Structure Characterization

Quantum mechanical calculations are fundamental to elucidating the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties that govern reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. flapw.de DFT is widely used to determine the optimized ground state geometry, which corresponds to the most stable three-dimensional arrangement of atoms in the molecule, and its corresponding electronic energy. wikipedia.orgaps.org

The process involves selecting a functional (e.g., B3LYP, PBE) and a basis set to perform the calculations. The output provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's structure. While specific DFT studies for 3-(5-Nitro-2-furyl)acrylic acid are not detailed in the provided results, the application of this method would yield a comprehensive geometric profile.

Table 1: Representative Data from a DFT Geometry Optimization (Note: The following data is illustrative of typical DFT output and not from a specific study on this compound.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=C (acrylic) | ~1.34 Å |

| C-C (ring-acrylic) | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | O-C-O (carboxyl) | ~123° |

| C-C-N (furan-nitro) | ~128° |

| Dihedral Angle | C(ring)-C-C-C(carboxyl) | ~180° (for planar) |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, influencing the molecule's electronic properties and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table represents typical data from an FMO analysis.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily localized on the furan (B31954) ring and the acrylic acid double bond. Acts as the primary electron donor. |

| LUMO | -2.8 eV | Primarily localized on the nitro group and the conjugated system. Acts as the primary electron acceptor. |

| HOMO-LUMO Gap | 3.7 eV | Indicates the energy required for electronic excitation and influences chemical reactivity. |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. malayajournal.org The ESP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP surface would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and the nitro group, making these sites attractive for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

For a molecule like this compound, MD simulations could be employed to study the rotational dynamics around the single bonds, such as the bond connecting the furan ring to the acrylic acid chain. This analysis would identify the most stable conformers (e.g., planar vs. non-planar) and the energy barriers for interconversion between them, providing a dynamic picture of the molecule's structure.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of spectroscopic data from fundamental quantum mechanical principles, which can be used to interpret and verify experimental results.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding values, which are then converted into chemical shifts (δ) for nuclei like ¹H and ¹³C. uncw.edu These calculations provide a powerful tool for assigning peaks in experimental NMR spectra and confirming molecular structures.

Furthermore, proton-proton coupling constants (J-values) can be estimated. These values are highly dependent on the dihedral angles between coupled protons, as described by the Karplus equation. organicchemistrydata.org By performing calculations on different stable conformers (identified through methods like MD simulations), a weighted average of the coupling constants can be determined, offering deeper insight into the molecule's three-dimensional structure in solution. uncw.edu

Table 3: Representative Calculated ¹³C NMR Chemical Shifts (Note: This table illustrates the type of data obtained from NMR calculations and is not based on a specific study of the title compound.)

| Atom Description | Calculated Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (COOH) | ~168.5 |

| Furan Carbon (C-NO₂) | ~155.0 |

| Alkene Carbon (β to COOH) | ~135.2 |

| Furan Carbon (adjacent to O) | ~145.1 |

| Furan Carbon (CH) | ~114.8 |

| Alkene Carbon (α to COOH) | ~119.7 |

Simulated IR/Raman Spectra and UV-Vis Absorption Profiles

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Density Functional Theory (DFT) calculations are commonly employed to simulate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Simulated IR and Raman Spectra: Theoretical calculations of the vibrational frequencies for this compound and related furan derivatives provide a detailed understanding of their molecular structure and bonding. researchgate.net For instance, the modification of the local polymeric conformation of poly(acrylic) acid, a related compound, has been investigated using IR and Raman spectroscopy, revealing how factors like hydration and neutralization affect the hydrogen bonds and the polymer's local conformation. researchgate.net While specific simulated spectral data for this compound is not extensively published, studies on similar molecules like 3-(2-theinyl)acrylic acid have utilized DFT at the B3LYP/6-311++G(d,p) level to assign fundamental vibrational modes. researchgate.net Such studies are crucial for confirming the structure of synthesized compounds and understanding intermolecular interactions. researchgate.net

UV-Vis Absorption Profiles: The electronic properties and absorption spectra of acrylic acid and its derivatives have been a subject of theoretical investigation. DFT has been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bohrium.comdergipark.org.tr For acrylic acid, the calculated energy gap is 5.545 eV. bohrium.comdergipark.org.trresearchgate.net The UV-Vis absorption spectrum for acrylic acid has been calculated to range from 138.8 nm to 318.52 nm, with the highest peak at 318.52 nm, which is indicative of the π to π* transitions in the conjugated system. researchgate.net Theoretical studies on newly designed boronic acid derivatives containing a DO3A moiety have also employed DFT to compute UV-Vis absorption bands. scirp.org These computational approaches are vital for predicting the electronic transitions and understanding the photophysical properties of these compounds.

Reaction Mechanism Elucidation through Computational Approaches.ontosight.ainih.gov

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions involving this compound.

Transition State Characterization for Synthetic Pathways.ontosight.ai

Energetic Profiles of Key Chemical Transformations

Computational methods allow for the calculation of the energetic landscapes of reactions, including the energies of reactants, intermediates, transition states, and products. This information is crucial for predicting reaction outcomes and optimizing conditions. For instance, the nitrodecarboxylation of α,β-unsaturated carboxylic acids, a related transformation, has been studied, proposing mechanisms that proceed through various intermediates. researchgate.net The use of Cu(NO3)2 as both a nitrating agent and catalyst in the synthesis of (E)-nitroolefins highlights an efficient protocol. researchgate.net The energetic favorability of such pathways can be rationalized through computational modeling.

Computational Design of Novel Furan Compounds and Derivatives.rsc.org

The structural framework of this compound serves as a scaffold for the computational design of new furan-based molecules with desired properties. By modifying functional groups and studying the resulting changes in electronic and structural properties, researchers can rationally design novel compounds for various applications.

Computational design has been successfully applied to create new furo[2,3-d]pyrimidine (B11772683) derivatives. rsc.org These efforts involve designing compounds and then evaluating their potential through biological tests and molecular dynamics simulations to understand their interaction with biological targets. rsc.org The insights gained from these computational studies can guide the synthesis of new derivatives with enhanced activities. For example, the design of novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors involved molecular docking and dynamics simulations to predict binding patterns with key amino acids. rsc.org This approach allows for the pre-selection of promising candidates for synthesis and further experimental evaluation.

Chemical Reactivity, Functionalization, and Derivatization Studies

Reactivity of the Furan (B31954) Ring System in 3-(5-Nitro-2-furyl)acrylic Acid

The furan ring in this compound is significantly influenced by the strongly electron-withdrawing nitro group at the C5 position. This substitution pattern profoundly affects the ring's susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic substitution on the furan ring generally occurs preferentially at the C2 and C5 positions due to the stabilization of the intermediate carbocation through resonance involving the oxygen atom. quora.com However, in this compound, the C5 position is already substituted with a nitro group, and the C2 position is occupied by the acrylic acid side chain. The nitro group is a powerful deactivating group for electrophilic aromatic substitution, withdrawing electron density from the ring and making it less nucleophilic. uobasrah.edu.iq

Any further electrophilic attack would be directed to the remaining C3 and C4 positions. The nitro group at C5 directs incoming electrophiles primarily to the C3 position (meta to the nitro group). uobasrah.edu.iq This is because the intermediate carbocation formed by attack at C3 is less destabilized than the one formed by attack at C4 (ortho to the nitro group). The electron-withdrawing acrylic acid group at C2 further deactivates the ring, making electrophilic substitution reactions on the furan ring of this compound challenging and requiring harsh reaction conditions.

Nucleophilic Additions and Substitutions on the Furan Ring

The presence of the electron-withdrawing nitro group at the C5 position makes the furan ring in this compound highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq The nitro group activates the ring towards attack by nucleophiles, particularly at the carbon atom bearing the nitro group (C5) and the C2 position. In fact, furan systems with electron-withdrawing groups can be significantly more reactive towards nucleophiles than their benzene analogues. uoanbar.edu.iq

Nucleophilic substitution reactions can proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. nih.gov While the nitro group itself can sometimes be displaced, more commonly, a leaving group intentionally placed at another position on the ring would be substituted. For instance, a halogen at the C5 position of a 2-furyl derivative is readily displaced by nucleophiles in the presence of an activating group like a nitro substituent. Studies on related 5-nitrofuran derivatives have shown that groups like halogens can be replaced by various nucleophiles. chempap.org

Reactivity of the Acrylic Acid Moiety

The acrylic acid moiety in this compound offers a versatile handle for a range of chemical transformations, including reactions at the carboxylic acid group and additions to the carbon-carbon double bond.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction is typically performed at elevated temperatures. For example, the esterification of acrylic acid with ethanol can be carried out at 60°C with a sulfuric acid catalyst. researchgate.net

| Reactant | Reagent | Catalyst | Temperature |

| Acrylic Acid | Alcohol (e.g., Ethanol, Methanol) | Strong Acid (e.g., H₂SO₄, p-TsOH) | 60-180°C google.comresearchgate.net |

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), followed by reaction with an amine. chempap.org For instance, the reaction of 3-(5-nitro-2-furyl)acryloyl chloride with an amine would yield the corresponding amide. Alternatively, direct amidation of the acrylic acid with an amine is possible but often requires high temperatures or the use of coupling agents. A related process involves the reaction of an acrylic ester with a diamine, which can be facilitated by enzymes. google.com

Michael Addition Reactions and Conjugate Additions

The α,β-unsaturated carbonyl system of the acrylic acid moiety makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. chemimpex.com This reactivity allows for the introduction of diverse functional groups at the β-position of the acrylic acid chain.

The addition of nucleophiles such as thiols and amines to the activated double bond is a common transformation. researchgate.netresearchgate.net These reactions are often catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

Thia-Michael Addition: Thiols are effective nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds. The reaction is typically carried out in the presence of a base like triethylamine (B128534) (Et₃N) or can even proceed under catalyst-free conditions in some cases. rsc.orgresearchgate.net

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product |

| α,β-Unsaturated Carbonyl | Thiol | Base (e.g., Et₃N) or catalyst-free rsc.orgresearchgate.net | β-Thioether Carbonyl Compound |

Aza-Michael Addition: Amines can also add to the double bond in a conjugate fashion. These reactions can be catalyzed by acids, bases, or organocatalysts. researchgate.net The choice of catalyst and reaction conditions can influence the outcome and prevent side reactions.

Hydrogenation and Reduction Pathways

The acrylic acid moiety and the nitro group are both susceptible to reduction. Selective reduction of one functional group in the presence of the other can be achieved by careful selection of the catalyst and reaction conditions.

Hydrogenation of the Acrylic Double Bond: The carbon-carbon double bond of the acrylic acid moiety can be selectively hydrogenated to yield 3-(5-nitro-2-furyl)propanoic acid. This is typically achieved using catalytic hydrogenation with a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like a rhodium-phosphine complex. rsc.orgrsc.org The reaction is usually carried out under a hydrogen atmosphere at varying pressures and temperatures. For example, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been performed at 30 bar H₂ and 50°C. nih.gov

Reduction of the Nitro Group: The nitro group is also readily reduced under catalytic hydrogenation conditions. Complete reduction of both the nitro group and the acrylic double bond would lead to 3-(5-amino-2-furyl)propanoic acid. Selective reduction of the nitro group while preserving the double bond is more challenging but can sometimes be achieved using specific reagents or catalysts. Conversely, selective hydrogenation of the double bond without affecting the nitro group often requires milder conditions and specific catalysts that are less reactive towards the nitro functionality. The hydrogenation of furfural derivatives to produce compounds like 2-methylfuran often involves catalysts that can effect hydrogenolysis of C-O bonds, a process that could also be relevant to the furan ring in this molecule under certain reduction conditions. bham.ac.uk

Synthesis of Novel Analogs and Derivatives of this compound

The inherent reactivity of this compound makes it an excellent starting material for generating diverse analogs with potentially enhanced or novel biological activities. chemimpex.com These synthetic efforts primarily focus on modifications of the carboxylic acid functional group, alterations of substituents on the furan ring, and the fusion or incorporation of new heterocyclic rings.

The carboxylic acid group of this compound is a prime target for chemical modification, leading to the synthesis of esters, amides, and other derivatives. These transformations can significantly influence the compound's physicochemical properties and biological activity.

One common modification is the conversion to amides. For instance, the reaction of this compound with amines can yield the corresponding acrylamides. A notable example is furylfuramide, also known as AF-2, which is (2Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide. wikipedia.org This compound was synthesized and previously used as a food preservative. wikipedia.org

The carboxylic acid can also be converted into mixed anhydrides, which are themselves reactive intermediates for further synthesis. For example, 3-(5-nitro-2-furyl)acrylic acetic anhydride has been utilized in the preparation of 1,3,4-oxadiazole derivatives. chempap.org This reaction proceeds by heating the mixed anhydride with a 5-substituted tetrazole in xylene. chempap.org

Another important reaction involving the carboxylic acid functionality is its transformation into an acyl chloride. 3-(5-Nitro-2-furyl)acryloyl chloride serves as a key intermediate for the synthesis of various heterocyclic compounds. chempap.org However, its reaction with certain nucleophiles, such as 5-substituted tetrazoles, can sometimes result in low yields of the desired oxadiazoles. chempap.org

The following table summarizes some of the key derivatives synthesized through modification of the carboxylic acid group:

| Derivative Type | Reagents and Conditions | Resulting Compound | Reference |

| Amide | Amines | 3-(5-Nitro-2-furyl)acrylamides | wikipedia.org |

| Mixed Anhydride | Acetic Anhydride | 3-(5-Nitro-2-furyl)acrylic acetic anhydride | chempap.org |

| Acyl Chloride | Thionyl Chloride or similar | 3-(5-Nitro-2-furyl)acryloyl chloride | chempap.org |

Altering the substituents on the furan ring of this compound is another strategy to create novel analogs. While the parent compound has a nitro group at the 5-position, the synthesis of derivatives with different or additional substituents can be explored to modulate its electronic properties and biological profile.

Research into related furan derivatives provides insights into potential synthetic pathways. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). nih.gov This suggests that similar strategies could potentially be applied to the this compound scaffold, introducing various aryl groups to the molecule.

Furthermore, the synthesis of various furan derivatives often starts from furfural or 5-hydroxymethylfurfural (5-HMF). nih.gov These platform chemicals can be functionalized and then condensed with reagents like malonic acid to form substituted furylacrylic acids. nih.gov This approach could be adapted to introduce different substituents at positions other than the 5-position of the furan ring before the acrylic acid side chain is formed.

The versatile structure of this compound and its derivatives allows for their use in the synthesis of more complex molecules where the furan ring is fused to or incorporates other heterocyclic systems. These modifications can lead to compounds with unique three-dimensional shapes and biological activities.

A significant application is the synthesis of 1,3,4-oxadiazoles. The reaction of 3-(5-nitro-2-furyl)acrylic acetic anhydride with 5-substituted tetrazoles in boiling xylene yields 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes. chempap.org This method provides a route to a series of (5-nitro-2-furyl)vinyl-substituted 1,3,4-oxadiazoles. chempap.org

Similarly, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been used to prepare 2-(5-nitro-2-furyl)vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles. consensus.app For instance, treatment of the acrylonitrile with diazomethane yields a 1,2,3-triazole derivative. consensus.app

The synthesis of 3-alkyl-5-(5-nitro-2-furyl)-1,2,4-triazoles has also been reported, highlighting the utility of nitrofuran derivatives in constructing various azole-containing compounds. nih.gov The synthesis of fused heterocyclic systems, such as thieno[3,2-e]pyrazolo[3,4-b]pyrazines, often involves multi-step sequences starting from functionalized heterocyclic precursors. researchgate.net While not directly starting from this compound, these synthetic strategies showcase the potential for incorporating the nitrofuran moiety into complex, fused ring systems.

The following table provides examples of heterocyclic systems synthesized from or related to this compound derivatives:

| Heterocyclic System | Starting Material/Derivative | Key Reagents/Conditions | Reference |

| 1,3,4-Oxadiazoles | 3-(5-Nitro-2-furyl)acrylic acetic anhydride | 5-Substituted tetrazoles, xylene, heat | chempap.org |

| 1,2,3-Triazoles | 3-(5-Nitro-2-furyl)acrylonitrile | Diazomethane | consensus.app |

| 1,2,4-Oxadiazoles | 3-(5-Nitro-2-furyl)acrylonitrile | Hydroxylamine, then acid anhydrides/chlorides | consensus.app |

| 1,2,4-Triazoles | Nitrofuran precursors | N/A | nih.gov |

Application as a Building Block in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable building block for the construction of more complex organic molecules. chemimpex.com Its constituent parts—the nitro-substituted furan, the acrylic acid chain, and the carbon-carbon double bond—all offer sites for further synthetic transformations.

The nitro group itself is a versatile functional group that can be reduced to an amino group, which can then participate in a wide range of reactions, including amide bond formation and the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net The electron-withdrawing nature of the nitro group also activates the furan ring and the acrylic system towards certain reactions. researchgate.net

The acrylic acid moiety can be involved in various coupling reactions. For example, the double bond can undergo Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. chemimpex.com The carboxylic acid can be converted to other functional groups, as discussed previously, expanding its synthetic utility.

An example of a related compound, (E)-3-(5-nitro-2-furyl)acrylaldehyde, which can be derived from the corresponding acid, is used as a starting material for the preparation of hydrazone and diacylhydrazine derivatives. bocsci.com This highlights how simple modifications to the acrylic acid side chain can open up new synthetic avenues.

Furthermore, the principles of using α,β-unsaturated acids in synthesis are well-established. For instance, cinnamic acids, which share the α,β-unsaturated carboxylic acid motif, can undergo free radical reactions accompanied by decarboxylation, enabling the replacement of the carboxyl group with other functionalities like nitro, thiocyano, or trifluoromethyl groups. researchgate.net Similar transformations could potentially be applied to this compound.

The synthesis of complex molecules often relies on the strategic use of versatile building blocks. The combination of a biologically relevant nitrofuran core with a reactive acrylic acid side chain makes this compound a prime candidate for this role in the synthesis of novel, potentially bioactive compounds. chemimpex.comnih.gov

Note: This Section Focuses Exclusively on Fundamental Biological Mechanisms at the Molecular/cellular Level, Without Discussing Clinical Applications, Dosage, Safety, or Human Trial Data.

Molecular Target Identification and Binding Studies

The antimicrobial activity of nitrofurans, including 3-(5-Nitro-2-furyl)acrylic acid and its derivatives, is predicated on their activation within the target microbial cell. This process is initiated by the reduction of the nitro group, a key step that transforms the relatively inert parent compound into highly reactive electrophilic intermediates. These intermediates can then interact non-specifically with a multitude of cellular macromolecules, leading to widespread cellular damage and eventual cell death. nih.govpatsnap.com

A primary molecular target for this activation process is a family of enzymes known as nitroreductases. nih.govpatsnap.com These flavoproteins are capable of reducing the nitro group of nitrofuran compounds.

In Vitro Enzyme Assays for Inhibition Kinetics

While direct in vitro enzyme inhibition kinetic studies specifically for this compound are not extensively documented in publicly available literature, research on its derivatives suggests a likely mechanism of action. A study on esters and amides of this compound indicated that their inhibitory effect on microbial growth is caused by the blockage of bioenergetic processes, with a particular emphasis on glycolysis. However, specific kinetic parameters such as Km and Vmax for the interaction of this compound with glycolytic enzymes are not detailed.

General studies on other nitrofurans, such as nitrofurantoin (B1679001), show that their mechanism is complex and involves the inhibition of various bacterial enzymes essential for DNA, RNA, and cell wall protein synthesis, as well as metabolic enzymes. nih.gov The reactive metabolites generated from the reduction of the nitro group are thought to be the primary agents of this inhibition. patsnap.com

Spectroscopic Techniques for Ligand-Target Binding Characterization

Molecular Docking and Simulation Studies of Ligand-Target Interactions

To compensate for the lack of direct experimental binding data, molecular docking and simulation studies offer valuable insights into the potential interactions between this compound and its likely targets. Studies on various nitrofuran derivatives have utilized molecular docking to investigate their binding to E. coli nitroreductase (PDB ID: 1YLU). researchgate.netajprd.comajprd.com These studies reveal that nitrofuran compounds can fit into the active site of the enzyme, interacting with key amino acid residues.

While a specific docking study for this compound is not explicitly detailed, the general findings for nitrofuran derivatives suggest a similar binding mode. The docking scores for a series of nitrofuran derivatives against E. coli nitroreductase ranged from -5.9 to -8.8 Kcal/mol. researchgate.netajprd.comajprd.com For example, one study identified interactions of a nitrofuran derivative with glutamic acid (GLU 165), arginine (ARG 10 & 207), serine (SER 39 & 12), glutamine (GLN 142), and lysine (B10760008) (LYS 205) at the active site of the protein. researchgate.netajprd.comajprd.com It is plausible that this compound would engage in similar interactions, positioning its nitro group for reduction by the enzyme.

Table 1: Representative Docking Scores of Nitrofuran Derivatives against E. coli Nitroreductase

| Compound | Docking Score (Kcal/mol) | Interacting Residues (Example) |

| Nitrofuran Derivative 1 | -8.80 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, GLN 142, LYS 205 |

| Nitrofuran Derivative 2 | -8.10 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, SER 40, LYS 205, VAL 287, GLY 166, PRO 38 |

| Nitrofuran Derivative 3 | -7.50 | Not specified |

| Nitrofuran Derivative 4 | -6.20 | Not specified |

Note: This table is illustrative and based on data for various nitrofuran derivatives, not specifically this compound. The data is compiled from multiple studies. researchgate.netajprd.comajprd.com

Cellular Level Mechanistic Studies in Model Systems (e.g., microbial cell cultures)

The antibacterial action of this compound at the cellular level is a multi-step process that begins with its entry into the microbial cell and culminates in widespread damage due to the generation of reactive intermediates.

Membrane Permeability and Cellular Uptake Mechanisms (In Vitro)

The precise mechanisms of membrane permeability and cellular uptake for this compound have not been specifically elucidated. However, studies on the related compound nitrofurantoin suggest that it is well-absorbed across the gastrointestinal tract, implying an ability to cross biological membranes. nih.gov For nitrofurans to be effective, they must enter the bacterial cell. mdpi.com

Research on the interaction of nitrofurantoin with bacterial cells has shown varied effects on membrane permeability depending on the bacterial strain. mdpi.com In some strains, contact with nitrofurantoin led to a decrease in total membrane permeability, while in others, an increase in inner membrane permeability was observed. mdpi.com These findings suggest that the uptake mechanism may not be a simple passive diffusion process and could involve interactions with membrane components that differ between bacterial species. Long-term exposure of some bacterial strains to nitrofurans has been shown to induce changes in the cell structure and texture, including alterations in membrane permeability and the composition of fatty acids in the cell envelope. nih.gov

Induction of Oxidative Stress Pathways in Microorganisms (In Vitro)

A key aspect of the antimicrobial activity of nitrofurans is the induction of oxidative stress within the target microorganism. The reduction of the nitro group by nitroreductases generates reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). patsnap.com These ROS can cause significant damage to cellular components.

Studies on nitrofurantoin have demonstrated its ability to stimulate oxygen uptake in hepatocytes in the presence of mitochondrial respiration inhibitors, which is indicative of the formation of O₂⁻ and H₂O₂ following intracellular reduction of the nitro group. nih.gov This production of ROS leads to a state of oxidative stress. The cytotoxic effects of nitrofurantoin are significantly enhanced in the presence of catalase inhibitors, highlighting the crucial role of H₂O₂ in its mechanism of action. nih.gov Furthermore, exposure to nitrofurantoin can lead to the depletion of glutathione (B108866) (GSH) and the formation of oxidized glutathione (GSSG), a clear indicator of oxidative stress. nih.gov

Although direct studies on this compound are lacking, it is highly probable that it induces oxidative stress through a similar mechanism, given the presence of the essential 5-nitrofuran moiety. The reactive intermediates and ROS generated from its reduction would be expected to damage bacterial DNA, proteins, and lipids, contributing significantly to its antimicrobial effect.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (In Vitro)

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the molecular features that govern their antimicrobial activity. These studies systematically modify the chemical structure of the parent compound and assess the resulting changes in biological activity.

A key structural feature is the 5-nitrofuran ring, which is generally considered essential for the antimicrobial properties of this class of compounds. The nitro group at position 5 is a critical pharmacophore. Modifications to other parts of the molecule, however, can significantly modulate the potency and spectrum of activity.

For instance, the synthesis and evaluation of a series of 2-aryl-3-(5-nitro-2-furyl)acrylamides demonstrated that the nature of the aryl substituent influences the antimicrobial profile. yakhak.org Specifically, compounds bearing a p-hydroxyphenyl or p-acetoxyphenyl group at the 2-position of the acrylic acid backbone exhibited activity against Saccharomyces cerevisiae and Aspergillus oryzae, in addition to their antibacterial effects. yakhak.org This suggests that these substituents may enhance the compound's ability to penetrate fungal cell walls or interact with specific fungal targets.

The following table summarizes the impact of certain substituents on the antimicrobial activity of this compound derivatives based on available research.

| Modification Site | Substituent | Observed Impact on Antimicrobial Activity | Reference |

| 2-position of acrylic acid | p-hydroxyphenyl | Exhibited activity against Saccharomyces cerevisiae and Aspergillus oryzae. | yakhak.org |

| 2-position of acrylic acid | p-acetoxyphenyl | Showed activity against Saccharomyces cerevisiae and Aspergillus oryzae. | yakhak.org |

| Acrylamide moiety | Sulfonamides (e.g., sulfisoxazole, sulfamethoxypyridazine) | Resulted in fair bacteriostatic activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. | yakhak.org |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR have been widely applied to nitrofuran derivatives and other antimicrobial agents.

These models typically use molecular descriptors—such as electronic properties (e.g., charge distribution, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP)—to predict the antimicrobial potency of a compound. For nitrofuran compounds, electronic properties related to the nitro group are often critical parameters in QSAR models, as they govern the ease of its reduction to the reactive intermediates that are central to its mechanism of action.

The development of QSAR models for related antimicrobial compounds has shown that factors like the partition coefficient and electronic parameters of substituents can significantly influence antibacterial and antifungal activities. These models help in the rational design of new derivatives with potentially enhanced efficacy and a more targeted spectrum of activity.

Elucidation of Specific Biochemical Pathways Affected by this compound (In Vitro)

In vitro studies have begun to shed light on the specific biochemical pathways that are disrupted by this compound and its analogs. A primary mechanism of action for nitroaromatic compounds, including nitrofurans, involves the reductive activation of the nitro group by microbial nitroreductases. This process generates a cascade of reactive nitrogen species, such as the nitroso and hydroxylamino derivatives, which are highly reactive and can cause widespread cellular damage.

These reactive intermediates can interact with and damage a variety of cellular macromolecules, leading to the disruption of several key biochemical pathways:

Nucleic Acid Synthesis: Research has indicated that this compound can induce DNA damage. nih.gov This suggests that the compound or its metabolites can interact directly with DNA, potentially through intercalation or covalent modification, leading to strand breaks and inhibition of DNA replication and transcription.

Protein Synthesis: The non-specific binding of the reactive intermediates to ribosomal proteins can inhibit the process of translation, thereby halting protein synthesis, which is essential for all cellular functions and viability.

Enzyme Inhibition: Specific enzymatic pathways can also be targeted. For instance, the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD) by some nitrofuran derivatives points to a more specific mechanism of interference with tRNA modification and, consequently, protein synthesis. researchgate.net

The following table summarizes the key biochemical pathways affected by this compound and its derivatives based on in vitro findings.

| Affected Biochemical Pathway | Specific Effect | Observed Consequence | Reference |

| DNA Synthesis | Induction of DNA damage | Inhibition of cell growth and proliferation | nih.gov |

| Protein Synthesis | Potential interaction with ribosomal proteins and inhibition of tRNA modification enzymes like TrmD | Inhibition of bacterial growth | researchgate.net |

| General Metabolic Processes | Generation of reactive nitrogen species | Widespread, non-specific damage to cellular macromolecules |

It is the multi-targeted nature of the reactive intermediates derived from this compound that likely contributes to its broad-spectrum antimicrobial activity and potentially a lower propensity for the development of microbial resistance compared to single-target antibiotics.

Advanced Analytical Methodologies for 3 5 Nitro 2 Furyl Acrylic Acid in Research Settings

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For 3-(5-Nitro-2-furyl)acrylic acid, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, offering high resolution and sensitivity. Commercial suppliers of this compound often specify a purity of greater than 97.0% as determined by HPLC. tcichemicals.comtcichemicals.comsahinlerkimya.com.tr This underscores the method's importance in quality control.

The versatility of HPLC is enhanced by the variety of detectors that can be coupled with the system:

UV Detection: Ultraviolet (UV) detection is a common and robust method used in HPLC. The nitro-substituted furan (B31954) ring and the acrylic acid moiety in this compound contain chromophores that absorb UV light, making this detection method highly suitable.

Photodiode Array (PDA) Detection: PDA detection provides a significant advantage over standard UV detection by capturing the entire UV-visible spectrum of the eluting compounds. This capability is invaluable for peak purity assessment and for developing and optimizing separation methods for complex mixtures. nih.gov For instance, in the analysis of complex plant extracts, HPLC-PDA has been instrumental in quantifying numerous phenolic constituents, a process that can be adapted for the analysis of nitrofuran derivatives in similar matrices. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. This combination allows for the unequivocal identification of this compound based on its mass-to-charge ratio and provides the ability to quantify the compound at very low concentrations. waters.com

The development of a robust HPLC method involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, and gradient elution profile. For acrylic acid and its derivatives, reversed-phase HPLC is a commonly employed technique. waters.com

Table 1: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Ascentis® Express (2.7 μm, 150 mm × 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile (B52724) and water (gradient elution) | nih.gov |

| Detection | PDA | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Temperature | 25 °C | nih.gov |

This table presents typical parameters that could be adapted for the analysis of this compound, based on methods developed for structurally related polyphenols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its direct application to non-volatile compounds like this compound is limited. The high polarity and low volatility of the carboxylic acid group make it unsuitable for direct GC analysis. However, GC-MS can be employed after a derivatization step that converts the non-volatile analyte into a more volatile derivative.

For carboxylic acids, derivatization is a common strategy to improve their chromatographic behavior. While direct analysis of acrylic acid by GC-MS is problematic, derivatization can overcome these limitations. uva.nl For instance, trifluoroacetyl derivatives of related compounds have been successfully analyzed by GC-MS, offering good chromatographic properties and sensitive detection. researchgate.net This approach could potentially be adapted for this compound.

The process would involve reacting this compound with a suitable derivatizing agent to form a less polar and more volatile ester. This derivative can then be readily analyzed by GC-MS, allowing for both quantification and structural confirmation through the mass spectrum. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in a research setting. For the synthesis of this compound, which can be prepared from 5-nitro-2-furaldehyde (B57684) and malonic acid, TLC can be used to track the consumption of the starting materials and the formation of the product. ontosight.ai

By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the separation of reactants, intermediates, and the final product can be visualized. This allows the researcher to determine when the reaction is complete. Although TLC is primarily a qualitative technique, it provides crucial real-time information for optimizing reaction conditions. For compounds that may be unstable on silica (B1680970) gel, which is a common TLC stationary phase, specific techniques like 2D TLC can be used to assess stability. rochester.edu

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative and often complementary approaches for the detection and quantification of this compound.

Spectrophotometry, particularly UV-Visible spectrophotometry, is a straightforward method that can be used for the quantification of this compound in solutions. The compound's chromophoric structure leads to strong absorbance in the UV-visible region, which can be correlated to its concentration using the Beer-Lambert law.

Electrochemical methods, on the other hand, provide high sensitivity and are based on the oxidation or reduction of the analyte at an electrode surface. The nitro group in this compound is electrochemically active and can be readily reduced. This property can be exploited for the development of sensitive electrochemical detection methods. While specific methods for this compound are not extensively detailed in the provided results, the principles of electrochemical detection of similar compounds, such as gallic acid, are well-established and could be adapted. frontiersin.org

Development of Sensors and Probes for Research Applications

The development of chemical sensors and probes for the specific and sensitive detection of this compound is an active area of research. These tools are crucial for various applications, including environmental monitoring and biological studies. chemimpex.com

Electrochemical sensors are particularly promising due to their high sensitivity, rapid response, and potential for miniaturization. The fabrication of these sensors often involves modifying the electrode surface with nanomaterials to enhance the electrochemical signal. For instance, sensors based on nanoceria coated with poly(acrylic acid) have been developed for the sensitive detection of norepinephrine, demonstrating the potential of such platforms. researchgate.net A similar approach could be envisioned for this compound, where the unique electrochemical properties of the nitro group would be the basis for detection.

Stability Studies and Degradation Product Identification in Controlled Environments

Understanding the stability of this compound under various environmental conditions is critical for its proper handling, storage, and application. Stability studies involve subjecting the compound to a range of stress conditions, such as heat, light, humidity, and different pH values.

Forced degradation studies are performed to identify potential degradation products. These studies are essential for developing stability-indicating analytical methods. Any degradation products formed can be separated and identified using techniques like HPLC with PDA or MS detection. This information is crucial for ensuring the quality and integrity of the compound in research applications. For example, related compounds like 3-(5-nitro-2-furyl)acrolein are known to be sensitive to certain conditions, and their decomposition products need to be characterized. chemsrc.com

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Studies of 3-(5-Nitro-2-furyl)acrylic acid

Photolytic degradation, or photolysis, is a primary abiotic process that breaks down chemical compounds through the energy of sunlight. For nitrofuran compounds like this compound, direct photolysis in aquatic environments is a dominant degradation pathway. nih.govresearchgate.net Studies on structurally similar nitrofuran antibiotics reveal that these molecules are highly susceptible to degradation under simulated solar radiation. researchgate.net

Research indicates that direct photolysis of nitrofurans can be rapid, with half-lives as short as a few hours under mid-summer conditions at mid-latitudes. nih.govresearchgate.net For instance, the photolytic degradation of the related compound nitrofurantoin (B1679001) follows pseudo-first-order kinetics, with a half-life of less than 20 minutes under simulated solar radiation. researchgate.net The process involves the absorption of solar radiation, leading to the cleavage of chemical bonds. researchgate.net

Table 1: Photodegradation Parameters for Representative Nitrofuran Compounds

| Compound | Degradation Pathway | Calculated Half-Life | Key Findings |

|---|---|---|---|

| Nitrofurantoin | Direct Photolysis | < 20 minutes | Follows pseudo-first-order kinetics under simulated solar radiation. researchgate.net |